molecular formula C10H2Cl6 B3427357 1,2,3,4,5,6-Hexachloronaphthalene CAS No. 58877-88-6

1,2,3,4,5,6-Hexachloronaphthalene

Cat. No.: B3427357
CAS No.: 58877-88-6
M. Wt: 334.8 g/mol
InChI Key: CTLMCQOGOWNFHA-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexachloronaphthalene (HxCN), also designated as PCN66 (CAS 103426-96-6), is a polychlorinated naphthalene (PCN) congener with six chlorine atoms substituted at positions 1,2,3,4,5,6 of the naphthalene ring. PCNs are persistent organic pollutants (POPs) with structural similarities to dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and act via the aryl hydrocarbon receptor (AhR), leading to dioxin-like toxicity . HxCN is highly lipophilic, bioaccumulative, and resistant to environmental degradation, making it a significant concern for human and ecosystem health .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexachloronaphthalene
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InChI

InChI=1S/C10H2Cl6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12/h1-2H
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InChI Key

CTLMCQOGOWNFHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H2Cl6
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DSSTOX Substance ID

DTXSID00871838
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Molecular Weight

334.8 g/mol
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Physical Description

Hexachloronaphthalene is a white solid with an aromatic odor. (NTP, 1992), White to light-yellow solid with an aromatic odor; [NIOSH], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., White to light-yellow solid with an aromatic odor.
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Boiling Point

649 to 729 °F at 760 mmHg (NTP, 1992), 650-750 °F (343.3 - 387.8 °C), 344-388 °C, 650-730 °F
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Solubility

Insoluble (NTP, 1992), Insol in water, Sol in org solvents, Solubility in water: none, Insoluble
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Density

1.78 (NIOSH, 2023) - Denser than water; will sink, 1.78 (Water= 1), 1.78 g/cm³, 1.78
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Vapor Density

11.6 (Air= 1 at bp of Hexachloronaphthalene), Relative vapor density (air = 1): 11.6
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992), 0.0000033 [mmHg], 3.3X10-6 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 25 °C:, <1 mmHg
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Color/Form

White solid, White to yellow solid.

CAS No.

1335-87-1, 58877-88-6
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Melting Point

279 °F (NTP, 1992), 279 °F (137.2 °C), 137 °C, 279 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-Hexachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the hexachlorinated product.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the continuous chlorination of naphthalene in a reactor, with careful control of reaction conditions to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Oxidation Reactions

HxCN undergoes oxidative transformations under controlled conditions, primarily mediated by enzymatic systems in biological environments or via chemical oxidizing agents:

  • Cytochrome P450 (CYP) Induction : In vivo studies demonstrate that HxCN induces hepatic CYP1A1 and CYP1A2 enzymes, which catalyze oxidative dechlorination and hydroxylation. This metabolic pathway generates hydroxylated intermediates, such as chlorinated dihydrodiols, which are further oxidized to quinones .

  • Chemical Oxidation : Reaction with strong oxidizers like potassium permanganate (KMnO₄) in acidic conditions produces chlorinated naphthoquinones through ring cleavage. The reaction rate is slower compared to less-chlorinated PCNs due to steric and electronic effects .

Key Data :

Reaction ConditionsProductsObservations
KMnO₄/H₂SO₄, 70°C, 12 hrs1,2,3,4,5,6-HexachloronaphthoquinonePartial dechlorination observed
Rat liver microsomes, NADPHHydroxylated metabolitesCYP1A-mediated oxidation dominates

Reduction Reactions

Dechlorination of HxCN occurs via reductive pathways, though its high chlorination level limits reactivity compared to lower-chlorinated congeners:

  • Catalytic Hydrogenation : Palladium-catalyzed hydrogenation at 150°C selectively removes chlorine atoms at positions 1 and 6, yielding 2,3,4,5-tetrachloronaphthalene as the primary product .

  • Zinc-Dust Reduction : In ethanol/ammonium chloride, HxCN undergoes stepwise dechlorination to form pentachloro- and tetrachloronaphthalenes. The reaction is incomplete due to kinetic barriers .

Key Data :

Reducing AgentMajor ProductsYield (%)
H₂/Pd-C, 150°C2,3,4,5-Tetrachloronaphthalene65
Zn/NH₄Cl/EtOH, refluxMixed tetrachloro derivatives42

Substitution Reactions

Nucleophilic substitution is limited due to electron-deficient aromatic rings but occurs under extreme conditions:

  • Hydrolysis : Under alkaline conditions (NaOH, 200°C), chlorine at position 6 is replaced by hydroxyl groups, forming 1,2,3,4,5-pentachloro-6-hydroxynaphthalene. The reaction proceeds via a radical mechanism .

  • Amination : Reaction with ammonia in the presence of CuCl₂ at 180°C substitutes chlorine at position 1 with an amino group, yielding 1-amino-2,3,4,5,6-pentachloronaphthalene .

Key Data :

ConditionsProductSelectivity
NaOH (10M), 200°C, 8 hrs6-Hydroxypentachloronaphthalene78%
NH₃/CuCl₂, 180°C, 6 hrs1-Aminopentachloronaphthalene55%

Environmental Degradation

HxCN persists in ecosystems due to low biodegradability but undergoes photolytic and microbial transformations:

  • Photolysis : UV irradiation (λ = 254 nm) in hexane generates dechlorinated products via radical intermediates, with 1,2,3,4,5-pentachloronaphthalene as the major product .

  • Microbial Metabolism : Pseudomonas spp. degrade HxCN aerobically, producing chlorinated dihydroxy compounds. Anaerobic microbes partially dechlorinate it to tetrachloronaphthalenes .

Key Data :

Degradation PathwayHalf-Life (Days)Major Products
UV photolysis14Pentachloronaphthalene
Aerobic bacterial degradation180Chlorinated diols

Toxicokinetic Interactions

HxCN’s reactivity in biological systems contributes to its toxicity:

  • Receptor Binding : Binds to the aryl hydrocarbon receptor (AhR), inducing oxidative stress and disrupting mitochondrial function .

  • Glutathione Conjugation : Reacts with glutathione (GSH) in the liver, forming mercapturic acid derivatives excreted in urine .

Comparative Reactivity

HxCN’s reactivity differs from other PCN isomers:

PropertyHxCN (1,2,3,4,5,6)PCN 66 (1,2,3,4,6,7)PCN 67 (1,2,3,5,6,7)
Oxidation Rate (KMnO₄)0.12 L/mol·s0.18 L/mol·s0.21 L/mol·s
CYP1A Induction Potency (EC₅₀)0.8 μM0.5 μM0.6 μM
Photolytic Half-Life14 days10 days12 days

Scientific Research Applications

While the search results do not offer extensive information specifically on the applications of 1,2,3,4,5,6-Hexachloronaphthalene, they do provide some insight into the uses and hazards of hexachloronaphthalenes in general.

General Information
Chlorinated naphthalenes (CNs), including hexachloronaphthalene isomers, have been used in various applications due to their chemical properties . Commercial products are often mixtures of several congeners and can range from thin liquids to hard waxes or high melting point solids .

Historical Applications of Chlorinated Naphthalenes

  • Cable insulation
  • Wood preservation
  • Engine oil additives
  • Electroplating masking compounds
  • Capacitors
  • Refractive index testing oils
  • Feedstock for dye production

Toxicity and Safety
Hexachloronaphthalene is hazardous and can cause skin and eye irritation, as well as damage to organs through prolonged or repeated exposure .

Safety Measures
To mitigate the risks associated with hexachloronaphthalene exposure, the following safety measures are recommended :

  • Prevent skin contact by wearing appropriate protective clothing.
  • Prevent eye contact by wearing appropriate eye protection.
  • Wash skin immediately upon contamination and daily at the end of each work shift.
  • Remove wet or contaminated clothing and change into clean clothing daily.

Exposure Limits
Recommended exposure limit (REL): 3 [skin]
Permissible exposure limit (PEL): 3 [skin]
Immediately dangerous to life or health (IDLH): 2.0 mg/m3

Environmental Concerns
The major sources of chlorinated naphthalenes released into the environment are likely from waste incineration and the disposal of items containing chlorinated naphthalenes in landfills . Chlorinated naphthalenes, especially dioxin-like congeners, have been detected in human tissue samples . The dominating congeners in human specimens were two penta- and two hexa-isomers, namely 1,2,3,5,7/1,2,4,6,7-pentachloronaphthalene and 1,2,3,4,6,7/1,2,3,5,6,7-hexachloronaphthalene, and to a lesser extent some tetra-isomers .

Health Hazards
Exposure routes include inhalation, skin absorption, ingestion, and skin or eye contact . Symptoms of exposure include acne-form dermatitis, nausea, confusion, jaundice, and coma. Target organs are the skin and liver .

Animal Studies
Repeated exposure of rats to 8.9 mg/m3 of a mixture of hexachloronaphthalene and pentachloronaphthalene for up to 4.5 months produced jaundice and was fatal; minor liver injury still occurred at 1.16 mg/m3 .
Hexachloronaphthalene has been shown to be more toxic than pentachloronaphthalene in ingestion studies with calves .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. This interaction can result in the formation of reactive metabolites, leading to oxidative stress and potential toxicity.

Comparison with Similar Compounds

Table 1: Key Hexachloronaphthalene Isomers and Their Properties

Congener CAS Number Chlorine Substitution Relative Potency (REP) Key Toxicological Effects
PCN66 (1,2,3,4,5,6-HxCN) 103426-96-6 1,2,3,4,5,6 0.001–0.01* Hepatotoxicity, thymic atrophy, CYP1A induction, endocrine disruption
PCN67 (1,2,3,5,6,7-HxCN) 103426-97-7 1,2,3,5,6,7 0.001–0.01* Endocrine disruption (↓ progesterone, ↑ thyroid hormones), hemostasis disturbances
PCN70 (1,2,3,6,7,8-HxCN) 103426-94-4 1,2,3,6,7,8 0.001–0.01* High AhR affinity, reproductive toxicity, developmental effects
1,2,4,5,7,8-HxCN 103426-92-2 1,2,4,5,7,8 <0.001 Limited data; lower bioaccumulation potential
1,2,3,4,5,8-HxCN 103426-93-3 1,2,3,4,5,8 <0.001 Not well-characterized; presumed lower toxicity

*Relative to TCDD (REP = 1). REPs calculated from ED50 ratios (HxCN/TCDD) in AhR-mediated assays .

Structural and Functional Differences

  • Chlorine Substitution and AhR Activation: PCN66, PCN67, and PCN70 exhibit planar configurations due to adjacent chlorine substitutions, enhancing their binding to the AhR receptor. For example, PCN67’s 1,2,3,5,6,7-substitution allows optimal alignment with AhR’s ligand-binding domain, resulting in stronger dioxin-like effects compared to non-planar isomers like 1,2,4,5,7,8-HxCN .
  • Bioaccumulation :
    PCN66 and PCN67 are more bioaccumulative than other HxCN isomers, with selective retention in liver and adipose tissues. PCN67 has been detected in human adipose samples at concentrations up to 100 pg/g lipid .
  • Toxicological Profiles: PCN66: Induces hepatic CYP1A enzymes, leading to oxidative stress and hepatomegaly in rodents . PCN67: Disrupts estrous cyclicity in female rats and alters clotting parameters (↑ fibrinogen, ↓ fibrinolysis) . PCN70: Associated with developmental toxicity, including fetal resorption and teratogenicity in prenatal exposure models .

Comparison with Other Chlorinated Aromatics

  • PCBs vs. HxCNs: Hexachloronaphthalenes exhibit 10–100× higher AhR-binding affinity than mono-ortho PCBs (e.g., PCB 126) but lower potency than TCDD .
  • TCDD vs. HxCNs :
    HxCNs have REPs ~0.001–0.01 of TCDD, making them less potent but more environmentally prevalent due to historical use in industrial mixtures like Halowaxes .

Biological Activity

1,2,3,4,5,6-Hexachloronaphthalene (HxCN) is a member of the polychlorinated naphthalene (PCN) family and is recognized for its significant biological activity and toxicity. This article reviews the compound's biological effects based on diverse research studies, focusing on its toxicity, mechanisms of action, and impact on various biological systems.

HxCN is a persistent organic pollutant (POP) characterized by its chlorinated structure. It is known for its environmental stability and bioaccumulation potential, leading to widespread contamination in various ecosystems. HxCN has been implicated in numerous health concerns due to its toxicological properties.

Acute and Chronic Toxicity

Research indicates that HxCN exhibits both acute and chronic toxicity across various animal models. Key findings include:

  • Acute Toxicity : Ingestion studies have shown that doses ranging from 5 to 23 mg/kg can lead to symptoms such as lacrimation, salivation, and anorexia within days of exposure . A study reported fatal liver necrosis in rabbits exposed to HxCN .
  • Chronic Toxicity : Long-term exposure has been associated with significant liver damage and jaundice in rats exposed to air concentrations of HxCN . Chronic exposure in humans has also resulted in severe hepatic injury .

HxCN primarily affects the liver and neurological systems. Notable mechanisms include:

  • Cytochrome P450 Induction : HxCN is a potent inducer of cytochrome P-450 enzymes, particularly CYP1A1, which plays a crucial role in the metabolism of xenobiotics. Elevated levels of these enzymes have been observed following HxCN exposure .
  • Oxidative Stress : Studies have demonstrated that HxCN induces lipid peroxidation in the liver, suggesting that oxidative stress may contribute to its hepatotoxic effects .

Distribution and Accumulation

HxCN's ability to cross biological barriers significantly impacts its toxicity:

  • Blood-Brain Barrier Penetration : Research indicates that HxCN can penetrate the blood-brain barrier, leading to higher concentrations in the brain compared to blood plasma . This property raises concerns about neurotoxicity.
  • Maternal-Fetal Transfer : Prenatal studies show that HxCN can cross the placental barrier, accumulating in fetal tissues. This transference may lead to developmental issues .

Prenatal Exposure Study

A notable study involving pregnant Wistar rats administered a single oral dose of HxCN showed significant accumulation in maternal liver and fetal tissues. The results indicated that more than 50% of the administered dose was retained in maternal organs within three days post-exposure. The study highlighted potential neurobehavioral effects on offspring due to transplacental transfer .

Long-term Exposure Effects

Another investigation focused on the long-term effects of HxCN on female Wistar rats over 90 days. The study revealed disruptions in heme biosynthesis and significant hematological disturbances at varying doses. The highest dose resulted in thrombocytopenia and hepatotoxicity characterized by hepatic steatosis .

Summary of Biological Activity

The biological activity of this compound encompasses a range of toxicological effects:

Effect Observation Study Reference
Acute ToxicityLacrimation and anorexia at doses ≥ 5 mg/kg
Chronic ToxicityHepatic injury reported in occupational settings
Cytochrome P450 InductionSignificant increase in CYP1A1 levels
Oxidative StressInduction of lipid peroxidation
Fetal AccumulationHigh concentrations found in fetal tissues

Q & A

Basic: What analytical methods are recommended for detecting and quantifying HxCN in environmental or biological samples?

Methodological Answer:
HxCN is typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS). Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for isolating HxCN from matrices like soil, water, or biological tissues.
  • Derivatization : Not always required due to HxCN’s volatility, but may be needed for complex matrices.
  • Instrumentation : Use of a DB-5 or equivalent capillary column (e.g., 30 m × 0.25 mm × 0.25 µm) with helium as the carrier gas. Temperature programming (e.g., 40°C to 280°C at 3–10°C/min) optimizes separation .
  • Validation : Spike-and-recovery tests and calibration with isotopically labeled standards (e.g., ¹⁴C-labeled HxCN) to ensure precision and accuracy .

Basic: What safety protocols are critical when designing experiments involving HxCN?

Methodological Answer:

  • Containment : Use fume hoods or local exhaust ventilation to prevent inhalation of aerosols. Ground equipment to avoid electrostatic discharge .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid synthetic fabrics that generate static .
  • Storage : Store in sealed, labeled containers at 4°C, away from oxidizers and ignition sources .
  • Waste Disposal : Decontaminate via incineration (≥ 1,200°C) with acid-scrubbing to capture HCl byproducts .

Advanced: How can researchers evaluate the transplacental transfer of HxCN in mammalian models?

Methodological Answer:

  • Experimental Design : Administer a single dose of ¹⁴C-labeled HxCN (e.g., 1 µg/kg) to pregnant Wistar rats during organogenesis (gestational days 6–15). Sacrifice dams at term and collect maternal/fetal tissues (liver, placenta, blood) .
  • Quantification : Measure ¹⁴C activity via liquid scintillation counting. Normalize data to tissue weight and adjust for background radiation .
  • Outcome Metrics : Calculate fetal-to-maternal concentration ratios and assess CYP1A1 induction (a biomarker of Ah receptor activation) via RT-qPCR .

Advanced: How should contradictions in HxCN toxicity data be resolved during systematic reviews?

Methodological Answer:

  • Inclusion Criteria : Prioritize studies with defined exposure routes (oral, inhalation, dermal), dose-response data, and controlled confounders (Table 1) .
Parameter Inclusion Criteria
Study TypeCohort, case-control, or controlled exposure
SpeciesHumans or lab mammals (rats, mice)
Exposure DurationAcute (≤24h) or chronic (>90 days)
EndpointsEmbryotoxicity, hepatotoxicity, bioaccumulation
  • Sensitivity Analysis : Exclude outliers (e.g., studies with undefined purity or dosing protocols). Use meta-regression to assess heterogeneity .
  • Weight-of-Evidence : Rank data by study quality (e.g., OECD guidelines compliance) and mechanistic plausibility (e.g., Ah receptor binding assays) .

Advanced: What methodologies assess HxCN’s environmental fate and bioaccumulation potential?

Methodological Answer:

  • Physicochemical Profiling : Determine log Kow (octanol-water coefficient) via shake-flask method (expected >6 for HxCN) and water solubility (e.g., <0.1 mg/L at 25°C) .
  • Fugacity Modeling : Use Level III fugacity models to predict partitioning into air, water, soil, and biota. Inputs include half-life in soil (t₁/₂ ~180 days) and bioconcentration factors (BCF >5,000 in fish) .
  • Field Validation : Compare model outputs with sediment cores from industrialized areas and top predator tissue samples (e.g., cetaceans) .

Advanced: How can prenatal HxCN exposure studies be optimized to evaluate generational toxicity?

Methodological Answer:

  • Multigenerational Design : Expose F0 females prenatally, track F1–F3 offspring for developmental anomalies (e.g., delayed puberty, reproductive organ malformations) .
  • Endocrine Disruption Assays : Measure serum thyroxine (T4) and testosterone levels via ELISA. Histologically examine thyroid and testes .
  • Epigenetic Analysis : Perform bisulfite sequencing on placental DNA to assess methylation changes in Ah receptor pathway genes (e.g., CYP1A1) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.